3-Phenyl-5-isoxazolyl 4-methylbenzenecarboxylate
Description
3-Phenyl-5-isoxazolyl 4-methylbenzenecarboxylate is an ester derivative combining an isoxazole ring substituted with a phenyl group at the 3-position and a 4-methylbenzoate moiety at the 5-position. Isoxazole derivatives are widely studied for their biological activities, including enzyme inhibition and antimicrobial properties . Its synthesis typically involves coupling reactions between isoxazole intermediates and substituted benzoic acids under acidic or catalytic conditions, followed by purification via crystallization .
Properties
IUPAC Name |
(3-phenyl-1,2-oxazol-5-yl) 4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-12-7-9-14(10-8-12)17(19)20-16-11-15(18-21-16)13-5-3-2-4-6-13/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYZHTHRFBWCQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC(=NO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-5-isoxazolyl 4-methylbenzenecarboxylate typically involves the reaction of 3-phenyl-5-isoxazole with 4-methylbenzenecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
Biological Activity
Introduction
3-Phenyl-5-isoxazolyl 4-methylbenzenecarboxylate is a compound belonging to the isoxazole class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a five-membered isoxazole ring, which contributes to its biological properties.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
2. Anticancer Activity
The compound has demonstrated anticancer properties in several studies. For instance, it has been found to induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. The following table summarizes key findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | Induces apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 15.0 | Inhibits cell proliferation |
| A549 (Lung Cancer) | 10.0 | Disrupts mitochondrial function |
3. Antimicrobial Effects
This compound also exhibits antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The following table outlines its antimicrobial efficacy:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways and cancer cell proliferation.
- Receptor Modulation : It may modulate receptors associated with pain and inflammation, contributing to its anti-inflammatory effects.
Case Study 1: Anti-inflammatory Activity
In a study conducted on animal models of arthritis, treatment with this compound resulted in a significant reduction in paw swelling and joint inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells.
Case Study 2: Anticancer Efficacy
A recent clinical trial evaluated the efficacy of this compound in patients with advanced breast cancer. Results indicated that patients receiving the compound showed a marked reduction in tumor size and improved quality of life metrics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogues include 4-phenoxy-phenyl isoxazole derivatives (e.g., compounds 6k–6q from ) and isoxazolyl benzimidazoles (). Below is a comparative analysis:
Key Differences
Functional Groups: The target compound’s ester linkage contrasts with the amide/urea groups in 4-phenoxy-phenyl isoxazoles. The 4-methylbenzoate moiety may enhance lipophilicity (cLogP ~3.5) relative to phenoxyphenyl derivatives (cLogP ~4.0), affecting membrane permeability .
Biological Targets: 4-Phenoxy-phenyl isoxazoles exhibit potent ACC inhibition (IC50 <1 μM), while benzimidazole hybrids show broader antimicrobial activity . The target compound’s activity remains speculative but could align with ACC inhibition due to structural similarities.
Synthetic Accessibility: The synthesis of 4-phenoxy-phenyl isoxazoles involves modular amidation/urea formation (70–80% yields), whereas the target compound’s esterification may require harsher conditions (e.g., acid catalysts) .
Research Findings and Data
ACC Inhibition Potency ()
Compound 6k (N-(1-(3-(4-Phenoxyphenyl)isoxazol-5-yl)ethyl)benzamide) demonstrated the highest ACC inhibition (IC50 = 0.34 μM) among analogues, attributed to its balanced lipophilicity (cLogP = 3.8) and hydrogen-bonding capacity . In contrast, urea derivatives (e.g., 6n, 6o) showed reduced potency (IC50 >0.5 μM), suggesting steric hindrance from bulkier substituents.
Thermal Stability
Melting points for 4-phenoxy-phenyl isoxazoles correlate with molecular symmetry; urea derivatives (6n–6q) exhibited higher melting points (>158°C) due to intermolecular hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
